Apadenoson

概要

説明

準備方法

アパデノシンの合成経路には、いくつかの重要なステップが含まれます。 反応条件は、通常、有機溶媒、触媒、および制御された温度の使用を伴い、高い収率と純度を保証します . 工業生産方法は、臨床および研究用途の需要を満たすために、バッチまたは連続フロー反応器を使用した大規模合成を含む場合があります .

化学反応の分析

2.1. Ribose Ring Modification

-

Oxidation of 5′-OH to carboxylic acid :

The 5′-hydroxyl group is oxidized to a carboxylic acid using a two-step process: -

Deprotection :

Acidic hydrolysis (MeCN/1M HCl) removes the isopropylidene group, restoring the 2′,3′-diols .

2.2. N6-Position Substitution

-

Nucleophilic substitution :

The 6-chloropurine precursor undergoes substitution with a selective alkylamino group (e.g., ethylamine) via palladium-catalyzed cross-coupling or direct amination .

3.1. Reaction Phases

The substitution reaction at the N6-position proceeds through four mechanistic phases, as inferred from computational studies :

-

Skeleton deformation : Initial bending of the purine ring facilitates nucleophilic attack .

-

Bond cleavage : Chloride ion departure triggers transition-state formation .

-

Bond formation : The amino group attaches to the purine, completing substitution .

3.2. Thermodynamic Profile

-

Energy barrier : The substitution reaction involves a 31.3 kcal/mol barrier, slightly exothermic (-1.4 kcal/mol) .

-

Kinetic control : Acidic conditions accelerate deprotection and amidation steps .

Experimental Data

Structural Characterization

Apadenoson’s molecular formula (C23H30N6O6) and structure were confirmed via:

科学的研究の応用

Cardiovascular Applications

Myocardial Perfusion Imaging (MPI)

Apadenoson is being investigated as a pharmacological stress agent for myocardial perfusion imaging. It has shown promise in enhancing the detection of myocardial perfusion defects through Single Photon Emission Computed Tomography (SPECT) imaging. Clinical trials have demonstrated that this compound may offer a safer alternative to existing agents by reducing adverse events associated with non-selective stress agents .

Case Study: Efficacy in Ischemic Conditions

Research indicates that this compound can protect against ischemia-reperfusion injury in lung transplantation models. In these studies, this compound treatment significantly reduced levels of matrix metalloproteinase-9, an enzyme associated with tissue damage during ischemic events . This suggests its potential utility in managing conditions related to ischemia.

Anti-inflammatory Properties

Treatment of Inflammatory Diseases

this compound has been shown to exert anti-inflammatory effects, making it a candidate for treating various inflammatory conditions. In models of sepsis and septic arthritis, this compound demonstrated the ability to reduce joint inflammation without compromising bacterial clearance . This dual action is crucial for developing therapies that manage inflammation while addressing underlying infections.

Applications in Infectious Diseases

COVID-19 Treatment Potential

Recent studies have highlighted the efficacy of this compound in the context of COVID-19. In K18-hACE2 transgenic mice infected with SARS-CoV-2, post-infection administration of this compound resulted in decreased weight loss, improved clinical symptoms, and enhanced survival rates. The treatment was associated with reduced levels of pro-inflammatory cytokines and lower viral burdens in lung tissues . This positions this compound as a promising therapeutic option for managing severe COVID-19 cases.

Summary Table of Applications

作用機序

類似化合物との比較

生物活性

Apadenoson, also known as ATL-146e, is a selective agonist of the adenosine A2A receptor (A2AR) that has garnered interest for its potential therapeutic applications, particularly in anti-inflammatory treatments and myocardial perfusion imaging. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound functions primarily as an agonist for the A2A receptor, which plays a crucial role in various physiological processes, including vasodilation, modulation of immune responses, and neuroprotection. By selectively activating A2AR, this compound can induce anti-inflammatory effects and promote tissue protection during pathological conditions.

Biological Effects

-

Anti-Inflammatory Activity :

- This compound has been shown to reduce the levels of proinflammatory cytokines and chemokines in various experimental models. In a study involving K18-hACE2 transgenic mice infected with SARS-CoV-2, this compound administration post-infection led to decreased weight loss and improved survival rates by lowering inflammatory markers in bronchoalveolar lavage fluid .

-

Cardiovascular Effects :

- In clinical settings, this compound has been evaluated for its ability to enhance coronary blood flow. Studies have indicated that it can effectively increase coronary blood flow velocity (CBFV) when compared to other adenosine formulations . This property makes it a candidate for use in myocardial perfusion imaging.

-

Potential in COVID-19 Treatment :

- Research indicates that this compound may serve as a therapeutic option for COVID-19 by mitigating inflammation and reducing viral load post-infection. The treatment resulted in lower levels of several cytokines associated with severe disease outcomes, suggesting a beneficial role in managing COVID-19 symptoms .

Table 1: Summary of Key Studies on this compound

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study 1 : In patients undergoing myocardial perfusion imaging, this compound demonstrated comparable effects to traditional agents like regadenoson but with a potentially improved safety profile .

- Case Study 2 : A cohort study involving patients with inflammatory conditions showed that this compound treatment resulted in significant reductions in inflammatory markers over a specified treatment duration .

特性

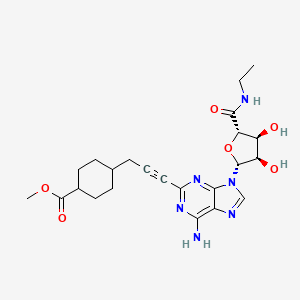

IUPAC Name |

methyl 4-[3-[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N6O6/c1-3-25-21(32)18-16(30)17(31)22(35-18)29-11-26-15-19(24)27-14(28-20(15)29)6-4-5-12-7-9-13(10-8-12)23(33)34-2/h11-13,16-18,22,30-31H,3,5,7-10H2,1-2H3,(H,25,32)(H2,24,27,28)/t12?,13?,16-,17+,18-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEVIENZILQUKB-DMJMAAGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)C#CCC4CCC(CC4)C(=O)OC)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)C#CCC4CCC(CC4)C(=O)OC)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

BMS068645 is designed to selectively stimulate the A2a adenosine receptor responsible for coronary vasodilation. Research to date suggests that this compound could potentially reduce or eliminate side effects associated with currently available pharmacologic stress agents that are not selective for the A2a adenosine receptor., ATL146e can inhibit neutrophil, macrophage and T cell activation and thereby reduce inflammation caused autoimmune responses. It also inhibits TNF-α and IL-1/3 production, neutrophil accumulation in gastric injury induced by NSAIDS (such as aspirin) without affecting mucosal prostaglandin E2 (PGE2) concentration. The effects of adenosine A2A agonists can be enhanced by type IV phosphodiesterase inhibitors, such as rolipram. | |

| Record name | Apadenoson | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05009 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Atl146e | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05191 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

250386-15-3 | |

| Record name | Apadenoson [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250386153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apadenoson | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05009 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | APADENOSON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTS1Y6777M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。